molecular formula C27H46O2 B15139491 4beta-Hydroxycholesterol-d4

4beta-Hydroxycholesterol-d4

Cat. No.: B15139491
M. Wt: 406.7 g/mol
InChI Key: CZDKQKOAHAICSF-LIDHSRKFSA-N
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Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Compound 4 typically involves multiple steps, including the reaction of specific organic halides with metals, transmetallation, and metathesis reactions. For instance, an electropositive metal reacts with a halogen-substituted hydrocarbon to form the desired compound. Common reaction conditions include the use of solvents like ethers and the application of heat to facilitate the reactions .

Industrial Production Methods

Industrial production of Compound 4 may involve large-scale chemical reactors where the aforementioned synthetic routes are optimized for efficiency and yield. The process often includes rigorous purification steps to ensure the compound’s purity and consistency for research and application purposes .

Chemical Reactions Analysis

Types of Reactions

Compound 4 undergoes various chemical reactions, including:

    Oxidation: Involves the addition of oxygen or the removal of hydrogen.

    Reduction: Involves the addition of hydrogen or the removal of oxygen.

    Substitution: Involves the replacement of one atom or group of atoms with another.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate and reducing agents like lithium aluminum hydride. Reaction conditions often involve controlled temperatures and the use of catalysts to enhance reaction rates .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation reactions may yield oxides, while reduction reactions may produce alcohols or hydrocarbons .

Scientific Research Applications

Compound 4 has a wide range of scientific research applications, including:

Mechanism of Action

The mechanism of action of Compound 4 involves its interaction with specific molecular targets, such as protein tyrosine phosphatase 1B and protein tyrosine phosphatase non-receptor type 2. By inhibiting these enzymes, Compound 4 can modulate various cellular pathways, leading to its potential therapeutic effects. This inhibition can prevent the dephosphorylation of key signaling molecules, thereby affecting cell growth and proliferation .

Properties

Molecular Formula

C27H46O2

Molecular Weight

406.7 g/mol

IUPAC Name

(3S,4R,8S,9S,10R,13R,14S,17R)-10,13-dimethyl-17-[(2R)-6,7,7,7-tetradeuterio-6-methylheptan-2-yl]-2,3,4,7,8,9,11,12,14,15,16,17-dodecahydro-1H-cyclopenta[a]phenanthrene-3,4-diol

InChI

InChI=1S/C27H46O2/c1-17(2)7-6-8-18(3)20-11-12-21-19-9-10-23-25(29)24(28)14-16-27(23,5)22(19)13-15-26(20,21)4/h10,17-22,24-25,28-29H,6-9,11-16H2,1-5H3/t18-,19+,20-,21+,22+,24+,25-,26-,27-/m1/s1/i1D3,17D/t17?,18-,19+,20-,21+,22+,24+,25-,26-,27-

InChI Key

CZDKQKOAHAICSF-LIDHSRKFSA-N

Isomeric SMILES

[2H]C([2H])([2H])C([2H])(C)CCC[C@@H](C)[C@H]1CC[C@@H]2[C@@]1(CC[C@H]3[C@H]2CC=C4[C@@]3(CC[C@@H]([C@@H]4O)O)C)C

Canonical SMILES

CC(C)CCCC(C)C1CCC2C1(CCC3C2CC=C4C3(CCC(C4O)O)C)C

Origin of Product

United States

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